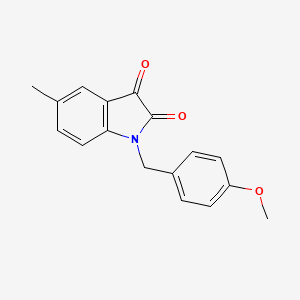

1-(4-Methoxybenzyl)-5-methylindoline-2,3-dione

Descripción general

Descripción

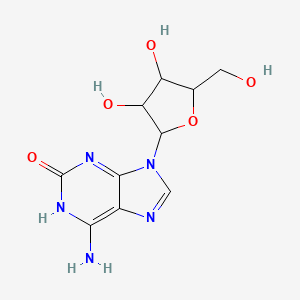

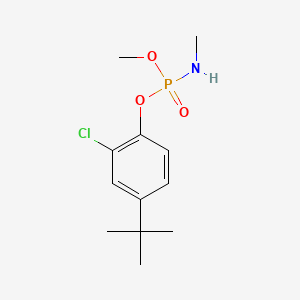

“1-(4-Methoxybenzyl)-5-methylindoline-2,3-dione” is a complex organic compound. It contains a methoxybenzyl group, which is a benzyl group with a methoxy substituent at the para position, and an indoline-2,3-dione group, which is a type of heterocyclic compound .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains an indoline ring, which is a type of heterocyclic compound consisting of a benzene ring fused to a nitrogen-containing pyrrolidine ring. The “2,3-dione” indicates the presence of two carbonyl groups at the 2nd and 3rd positions of the indoline ring. The “1-(4-Methoxybenzyl)” suggests a methoxybenzyl group attached at the 1st position of the indoline ring .

Aplicaciones Científicas De Investigación

Crystal Structure and Polymorphism

- N-(4-Methoxybenzyl)phthalimide : Research has identified a triclinic polymorph of this compound, demonstrating its polymorphic nature. The compound was synthesized through the reaction of potassium phthalimide and 4-methoxybenzyl chloride, highlighting its potential in crystallography and materials science (Takahashi, 2012).

Molecular Interactions and Framework Formation

- 5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione : This study reveals the molecular interactions and framework formation abilities of the compound. It shows the link between 4-methoxybenzene and 5-chloroindoline-2,3-dione, forming a three-dimensional framework through weak intermolecular interactions (Wu, Zheng, Cao, & Xiao, 2011).

Molecular Conformation and Intermolecular Bonds

- N‐(4‐Methoxybenzyl)phthalimide : This paper discusses the formation of infinite ribbons through intermolecular bonds, indicating the compound's significance in studying molecular conformations and supramolecular chemistry (Warzecha, Lex, & Griesbeck, 2006).

Biodegradable Polymer Research

- Biodegradable Polyesteramides : This research involves the preparation of morpholine-2,5-dione derivatives with p-methoxy-protected thiol groups, emphasizing its use in creating biodegradable polymers with functional groups (Veld, Dijkstra, & Feijen, 1992).

Antimicrobial and Antiviral Applications

Organotin(IV)-Schiff Base Complexes : A study involving the antimicrobial activity of complexes with 1-(4-methoxybenzyl)indoline-2,3-dione derivatives highlights its potential in antimicrobial and antiviral research (Prasad, Kumar, Prasad, & Revanasiddappa, 2010).

Anti-HIV Activity : Compounds derived from 1-(4-methoxybenzyl)indoline-2,3-dione have been evaluated for anti-HIV activity, showcasing their potential in developing antiviral therapies (Hamdy et al., 2015).

Chemical Synthesis and Medicinal Chemistry

- Synthesis of Codeine and Morphine Derivatives : Research has explored the synthesis ofmorphine and codeine derivatives using 1-(4-methoxybenzyl)-5-methylindoline-2,3-dione. This underscores its significance in the synthesis of complex organic compounds and pharmaceuticals (Lie, Maat, & Beyerman, 2010).

Heterocyclic Chemistry

- Isocoumarin and Isoquinoline Derivatives : Studies involving the synthesis of novel isoquinoline-1,3-dione derivatives using 1-(4-methoxybenzyl)-5-methylindoline-2,3-dione demonstrate its application in creating diverse heterocyclic compounds (Mahmoud, El-Shahawi, & Farahat, 2008).

Direcciones Futuras

Propiedades

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-5-methylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-11-3-8-15-14(9-11)16(19)17(20)18(15)10-12-4-6-13(21-2)7-5-12/h3-9H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVVSKXULWVLTOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxybenzyl)-5-methylindoline-2,3-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-[[(4R)-6,8-dibromo-3,4-dihydro-2H-chromen-4-yl]amino]propylamino]-4H-thieno[3,2-b]pyridin-7-one](/img/structure/B1669632.png)

![1-{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one](/img/structure/B1669635.png)

![(4aR,10bS)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline-7,8-diol](/img/structure/B1669644.png)